molecular formula C6H11BrHgO B12542071 Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury CAS No. 835871-85-7

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury

Cat. No.: B12542071
CAS No.: 835871-85-7
M. Wt: 379.65 g/mol
InChI Key: XOMQOERLHLJRAO-QYCVXMPOSA-M
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Description

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury is an organomercury compound characterized by the presence of a bromine atom, a mercury atom, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury typically involves the reaction of oxolane derivatives with mercury(II) bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of mercury compounds .

Chemical Reactions Analysis

Types of Reactions

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury has several scientific research applications:

Mechanism of Action

The mechanism of action of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury: Characterized by the presence of a bromine atom and an oxolane ring.

    Chloro{1-[(2S)-oxolan-2-yl]ethyl}mercury: Similar structure but with a chlorine atom instead of bromine.

    Iodo{1-[(2S)-oxolan-2-yl]ethyl}mercury: Contains an iodine atom in place of bromine

Uniqueness

This compound is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro and iodo counterparts. These properties make it suitable for specific applications in synthesis and catalysis .

Properties

CAS No.

835871-85-7

Molecular Formula

C6H11BrHgO

Molecular Weight

379.65 g/mol

IUPAC Name

bromo-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]mercury

InChI

InChI=1S/C6H11O.BrH.Hg/c1-2-6-4-3-5-7-6;;/h2,6H,3-5H2,1H3;1H;/q;;+1/p-1/t6-;;/m1../s1

InChI Key

XOMQOERLHLJRAO-QYCVXMPOSA-M

Isomeric SMILES

C[C@@H]([C@@H]1CCCO1)[Hg]Br

Canonical SMILES

CC(C1CCCO1)[Hg]Br

Origin of Product

United States

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